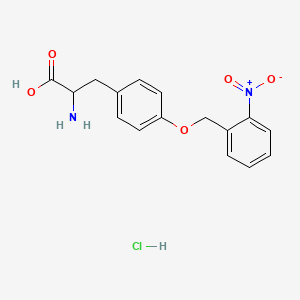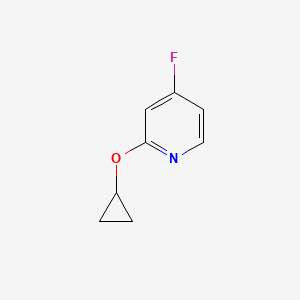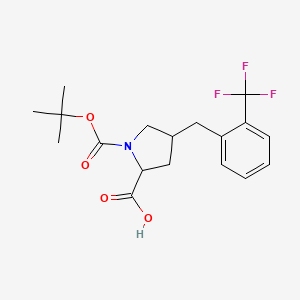
Boc-(R)-gamma-(2-trifluoromethylbenzyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline: is a compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to an L-proline moiety The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline typically involves the following steps:
Protection of L-proline: The amino group of L-proline is protected using the Boc group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylbenzyl Group: The protected L-proline is then reacted with a suitable trifluoromethylbenzyl halide (e.g., 2-trifluoromethylbenzyl bromide) under basic conditions to introduce the trifluoromethylbenzyl group.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline can undergo oxidation reactions, particularly at the benzyl position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) followed by the addition of an alkyl halide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline can be used as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased potency and environmental stability.
作用机制
The mechanism of action of Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The Boc group protects the amino group during synthesis but is typically removed in the final product to allow for biological activity.
相似化合物的比较
Boc-®-gamma-(2-fluorobenzyl)-L-proline: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
Boc-®-gamma-(2-chlorobenzyl)-L-proline: Contains a chlorine atom instead of a trifluoromethyl group.
Boc-®-gamma-(2-methylbenzyl)-L-proline: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness: Boc-®-gamma-(2-trifluoromethylbenzyl)-L-proline is unique due to the presence of the trifluoromethyl group, which imparts increased stability, lipophilicity, and metabolic resistance compared to its analogs. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable.
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-17(2,3)26-16(25)22-10-11(9-14(22)15(23)24)8-12-6-4-5-7-13(12)18(19,20)21/h4-7,11,14H,8-10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNKSPHSOFZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

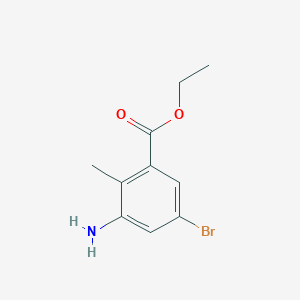


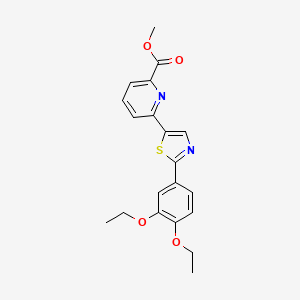
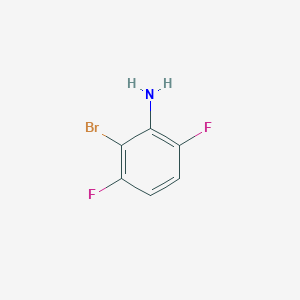
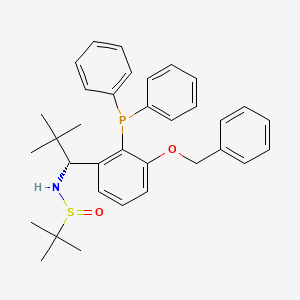

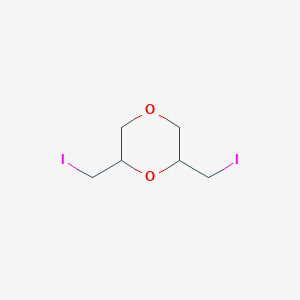
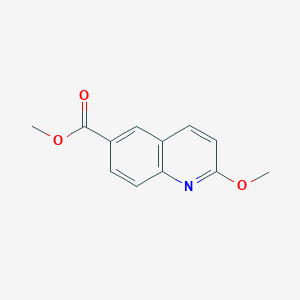
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)

